Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole core substituted with methyl and carboxylate groups, coupled with a chloro-substituted phenyl ring linked to a 1,2-thiazinan moiety bearing a sulfone group. The sulfone group may enhance solubility and metabolic stability, while the chloro substituent could influence electron distribution and binding affinity .
Properties
Molecular Formula |
C17H18ClN3O5S2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
methyl 2-[[2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18ClN3O5S2/c1-10-14(16(23)26-2)19-17(27-10)20-15(22)12-6-5-11(9-13(12)18)21-7-3-4-8-28(21,24)25/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20,22) |
InChI Key |
KINHIWPRTJSWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds from ): These share the thiazole core but lack the sulfone-modified thiazinan group. Instead, they feature ureido and hydroxyphenyl substituents, which may alter target specificity .
Triazole fungicides (e.g., etaconazole, propiconazole in ): While structurally distinct (triazole vs. thiazole), they exhibit similar dichlorophenyl motifs, suggesting shared mechanisms like cytochrome P450 inhibition .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (<50%) to triazole fungicides due to aromatic chloro-substituents but diverges in heterocyclic core structure. Higher similarity (>70%) is observed with thiazole-based carbamates, driven by the shared thiazole backbone and ester functionalities .
Table 1: Structural and Computational Comparison
| Compound Class | Core Structure | Key Substituents | Tanimoto Index (vs. Target) |
|---|---|---|---|
| Triazole Fungicides | Triazole | Dichlorophenyl, dioxolane | 0.45–0.48 |
| Thiazole Carbamates | Thiazole | Ureido, hydroxyphenyl | 0.68–0.72 |
| Target Compound | Thiazole | Sulfone-thiazinan, chloro-phenyl | 1.00 (reference) |
Bioactivity and Mechanism Comparison
Antimicrobial Activity
Triazole fungicides (e.g., propiconazole) inhibit ergosterol biosynthesis in fungi, while the target compound’s thiazole-sulfone structure may target bacterial enzymes like dihydrofolate reductase (DHFR), a common pathway for thiazole derivatives .
Solubility and Pharmacokinetics
In contrast, triazole fungicides exhibit higher lipophilicity (logP >4), favoring membrane penetration .
Table 2: Bioactivity and Physicochemical Properties
| Compound Class | logP | Solubility (mg/mL) | Primary Target |
|---|---|---|---|
| Triazole Fungicides | 4.2–4.8 | 0.05–0.1 | Lanosterol 14α-demethylase |
| Thiazole Carbamates | 2.5–3.0 | 0.8–1.2 | Proteases/Kinases |
| Target Compound | 2.8 | 1.5 | DHFR (hypothesized) |
Research Findings and Limitations
- Structural Insights : X-ray crystallography (using SHELX refinements, ) could resolve the sulfone-thiazinan conformation, aiding in docking studies .
- Bioactivity Gaps: Limited empirical data exist for the target compound’s efficacy; most insights are extrapolated from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
